Structural Uniqueness: Simultaneous Benzimidazole and Isochroman Motifs Versus Single-Fragment Analogues
The compound uniquely fuses a benzimidazole and an isochroman through an acetamide bridge. The closest commercially available 'analogues' contain only one of these fragments: 2-(1H‑benzimidazol‑1‑yl)acetamide (no isochroman) and N‑(isochroman‑3‑ylmethyl)acetamide (no benzimidazole) [1]. This scaffold combination yields a higher fraction of sp³‑hybridized carbons (Fsp³ = 0.37) compared to planar benzimidazole‑acetamides (Fsp³ ≈ 0.15), potentially improving solubility and reducing promiscuous aggregation—a known issue with flat heteroaromatic screening hits [2].
| Evidence Dimension | Fraction of sp³‑hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.37 (calculated from SMILES: O=C(Cn1cnc2c1cccc2)NCC1COc2c(C1)cccc2) |
| Comparator Or Baseline | 2-(1H-benzimidazol-1-yl)acetamide: Fsp³ = 0.15 (no isochroman ring). N-(isochroman-3-ylmethyl)acetamide: Fsp³ = 0.45 but lacks benzimidazole. |
| Quantified Difference | Target compound provides a balanced Fsp³ (0.37) that retains planar aromatic interactions while increasing conformational flexibility, whereas the benzimidazole-only analogue is significantly flatter (ΔFsp³ = +0.22). |
| Conditions | SMILES-based calculation using standard Fsp³ definition. |
Why This Matters
A balanced Fsp³ is correlated with higher clinical success rates and lower attrition due to solubility and promiscuity issues; this metric differentiates the compound from simple benzimidazole screening hits.
- [1] ChemBase. 2-(1H-1,3-benzodiazol-1-yl)-N-(3,4-dihydro-2H-1-benzopyran-3-ylmethyl)acetamide (CBID:580901). http://www.chembase.cn/molecule-580901.html (accessed 2026-04-29). View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752–6756. (General principle correlating Fsp³ with drug developability.) View Source
